Cas no 1269293-88-0 (2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole)
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole
- 2-[2-(2-fluorophenyl)pyrazol-3-yl]-1,3-thiazole
- 1-(2-fluorophenyl)-5-(thiazol-2-yl)-1H-pyrazole
- 1269293-88-0
- AKOS022172638
- 2-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]-1,3-thiazole
- DTXSID80719027
-
- Inchi: 1S/C12H8FN3S/c13-9-3-1-2-4-10(9)16-11(5-6-15-16)12-14-7-8-17-12/h1-8H
- InChI Key: ZGYBGSRCKABENI-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1=CC=NN1C1C=CC=CC=1F
Computed Properties
- Exact Mass: 245.04229660g/mol
- Monoisotopic Mass: 245.04229660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 59Ų
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003226-1g |
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole |
1269293-88-0 | 95% | 1g |
$632.40 | 2022-04-03 | |
| Chemenu | CM189792-1g |
2-(1-(2-fluorophenyl)-1H-pyrazol-5-yl)thiazole |
1269293-88-0 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM189792-1g |
2-(1-(2-fluorophenyl)-1H-pyrazol-5-yl)thiazole |
1269293-88-0 | 95% | 1g |
$626 | 2024-08-02 | |
| Ambeed | A341355-1g |
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole |
1269293-88-0 | 95+% | 1g |
$632.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770524-1g |
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole |
1269293-88-0 | 98% | 1g |
¥5308.00 | 2024-08-09 |
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole Suppliers
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole: A Comprehensive Overview
2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole, also known by its CAS number 1269293-88-0, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a thiazole ring system with a substituted pyrazole moiety. The presence of the fluorophenyl group introduces additional electronic and steric effects, making this compound a promising candidate for various applications in drug discovery, material synthesis, and chemical catalysis.
The molecular structure of 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole is composed of two key aromatic heterocycles: the thiazole ring and the pyrazole ring. The thiazole ring, which contains sulfur and nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. The pyrazole ring, on the other hand, is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substitution pattern of the fluorophenyl group at position 5 of the pyrazole ring further enhances the compound's reactivity and selectivity in different chemical environments.
Recent studies have highlighted the potential of 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole as a building block in medicinal chemistry. Its ability to form hydrogen bonds and engage in π–π interactions makes it an attractive candidate for designing bioactive molecules. Researchers have explored its role as a ligand in metalloenzyme inhibition and as a scaffold for developing anti-inflammatory and antitumor agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development.
In addition to its medicinal applications, 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole has shown promise in materials science. Its ability to form supramolecular assemblies through non-covalent interactions has been leveraged in the design of novel materials with tailored electronic properties. For example, researchers have utilized this compound as a component in self-assembled monolayers (SAMs) for surface modification applications. These SAMs exhibit excellent stability and can be functionalized further to create surfaces with specific chemical properties.
The synthesis of 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole typically involves multi-step organic reactions, including coupling reactions and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound compared to traditional methods.
The application of computational chemistry tools has also played a crucial role in understanding the properties of 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole. Density functional theory (DFT) calculations have been employed to study its electronic structure, reactivity, and interaction with biological targets. These studies provide valuable insights into its potential as a drug candidate or material component.
In conclusion, 2-(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)thiazole, with its CAS number 1269293-88-0, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique molecular structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important molecule for future research and development.
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